molecular formula C14H16N2O2 B268230 (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone

(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone

Cat. No. B268230
M. Wt: 244.29 g/mol
InChI Key: VAGMZSXNGROGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTM is a pyrazolone derivative that possesses unique chemical properties, making it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth. The compound has also been shown to inhibit the activity of chitinase, an enzyme involved in the cell wall synthesis of fungi and bacteria, leading to its antifungal and antibacterial activities.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal and antibacterial activities, and inhibition of enzyme activity. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and chitinase.

Advantages and Limitations for Lab Experiments

(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone possesses various advantages and limitations for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities, making it an attractive target for study. However, (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone is highly reactive and can undergo various side reactions, leading to the formation of impurities. The compound is also highly toxic and requires proper handling and disposal.

Future Directions

There are various future directions for research on (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone. One direction is to further study the mechanism of action of the compound, particularly its inhibition of topoisomerase II and chitinase. Another direction is to explore the potential applications of (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone in other fields, such as material science and analytical chemistry. Additionally, further studies on the toxicity and safety of (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone are needed to fully understand its potential applications in medicine.

Synthesis Methods

(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting intermediate is then subjected to a series of reactions, including oxidation and cyclization, to obtain the final product, (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone. The synthesis method of (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has been studied for its potential anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells and exhibit potent antifungal and antibacterial properties. In material science, (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, (4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone has been used as a derivatizing agent for the determination of various compounds, including amino acids and steroids.

properties

Product Name

(4-methoxyphenyl)(3,4,5-trimethyl-1H-pyrazol-1-yl)methanone

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(4-methoxyphenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C14H16N2O2/c1-9-10(2)15-16(11(9)3)14(17)12-5-7-13(18-4)8-6-12/h5-8H,1-4H3

InChI Key

VAGMZSXNGROGBN-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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